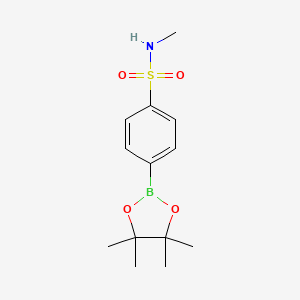

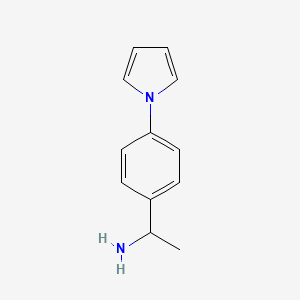

2-bromo-N-phenylbutanamide

説明

2-Bromo-N-phenylbutanamide (2-BNPBA) is a brominated carboxamide compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. 2-BNPBA is a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the study of various biochemical and physiological processes.

科学的研究の応用

Chemical Behavior and Kinetics

A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-N-phenylbutanamide. They found that these compounds undergo ring closure to form 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to 4-aminobutanoic acids. The rate of these reactions varies with different substituents on the butanamide skeleton, indicating potential for controlled chemical reactions in synthetic applications (Sedlák et al., 2002).

Synthesis and Biological Activity Screening

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of this compound. Their study, which included single crystal X-ray diffraction data, explored the cytotoxicity, anti-inflammatory, and antibacterial activity of these compounds. The low cytotoxicity and absence of significant antibacterial and anti-inflammatory activity suggest these compounds might be useful in prodrug formulations (Yancheva et al., 2015).

Catalysis in Organic Reactions

Cui et al. (2007) found that some 1,3-dicarbonyl compounds, such as this compound, can be used as efficient, low-cost, phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. This indicates their potential application in facilitating organic synthesis processes (Cui et al., 2007).

Anticonvulsant and Neuroprotective Effects

A study by Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant anticonvulsant activity and promising neuroprotective effects. This suggests potential therapeutic applications in neurology (Hassan et al., 2012).

Xanthine Oxidase Inhibitory Properties

Smelcerovic et al. (2016) assessed three N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase. While these compounds did not show significant inhibitory effects, the study's insights into their pharmacokinetic behavior and toxicological properties are valuable for future drug development (Smelcerovic et al., 2016).

Antidiabetic Potential

Nazir et al. (2018) conducted a study involving the synthesis of N-substituted derivatives of 2-bromo-N-phenyl/arylacetamides and evaluated their antidiabetic potential. Some compounds displayed significant α-glucosidase inhibition, indicating their potential as antidiabetic agents (Nazir et al., 2018).

Treatment of Epilepsy

Yang et al. (2018) synthesized novel N-phenylbutanamide derivatives and evaluated them as KCNQ openers for epilepsy treatment. Several compounds showed potent KCNQ opening activity, suggesting their potential in developing new anti-epileptic drugs (Yang et al., 2018).

Fluorescent ATRP Initiator

Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates. This highlights its application in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Safety and Hazards

The safety data sheet for a similar compound, N-Benzyl-2-bromo-N-phenylbutanamide, indicates that it causes skin irritation and is very toxic to aquatic life with long-lasting effects . It’s important to handle 2-bromo-N-phenylbutanamide with care, using appropriate personal protective equipment, and to avoid release to the environment.

特性

IUPAC Name |

2-bromo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYHYCASMUNJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586117 | |

| Record name | 2-Bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21486-48-6 | |

| Record name | 2-Bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

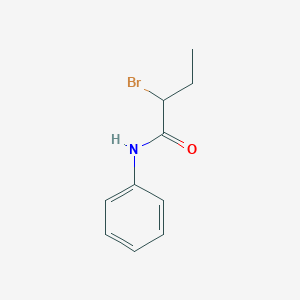

Q1: What is the significance of 2-bromo-N-phenylbutanamide in the context of the provided research?

A1: this compound serves as a key starting material in the reported nickel-catalyzed enantioselective Negishi cross-coupling reaction []. This reaction utilizes a chiral nickel catalyst and an alkylzinc reagent to transform racemic α-bromo amides, like this compound, into enantioenriched products with potential applications in pharmaceutical and material science. []

Q2: What specific role does the nickel catalyst play in the reaction with this compound?

A2: The nickel catalyst plays a crucial role in facilitating the stereoconvergent Negishi cross-coupling reaction. It first activates the carbon-bromine bond in this compound. Subsequently, the chiral environment provided by the ligand on the nickel catalyst allows for selective coupling with the alkylzinc reagent, resulting in the formation of the desired enantiomer of the product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

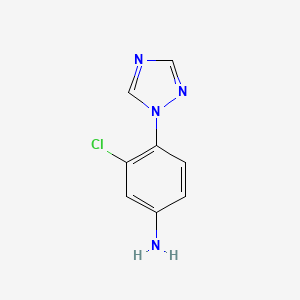

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)